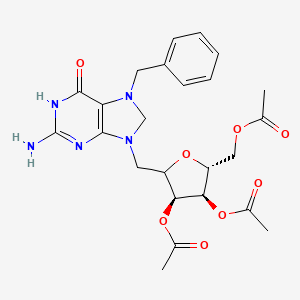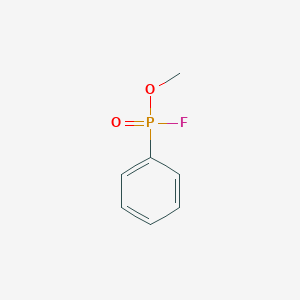
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is an organic compound with the molecular formula C27H23OP. It is known for its use as a Wittig reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds. This compound is characterized by its stability and solubility in various organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the reaction of triphenylphosphine with benzoyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several applications in scientific research:
Chemistry: Used as a Wittig reagent for the synthesis of alkenes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one involves its role as a ligand in coordination chemistry. It forms coordination bonds with transition metals, facilitating various catalytic reactions. The compound’s ability to stabilize reactive intermediates makes it valuable in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one
- 1-Triphenylphosphoranylidene-2-propanone
- tert-butyl (triphenyl-lambda~5~-phosphanylidene)carbamate
Uniqueness
1-Phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its specific structure, which imparts stability and reactivity in organic synthesis. Its ability to form stable ylides makes it particularly useful in Wittig reactions, distinguishing it from other similar compounds .
Propiedades
Número CAS |
1174-61-4 |
|---|---|
Fórmula molecular |
C27H23OP |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C27H23OP/c28-24(21-23-13-5-1-6-14-23)22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22H,21H2 |
Clave InChI |
ZOSDGWQFYSGWPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
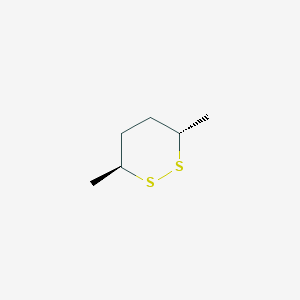
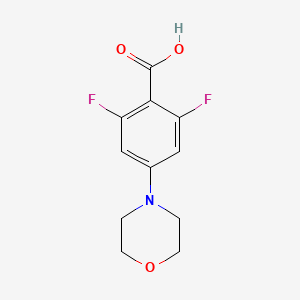
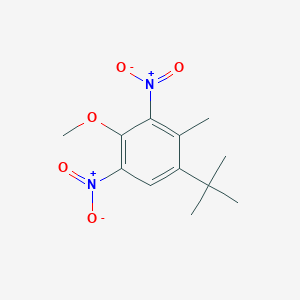
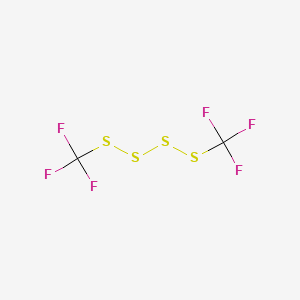
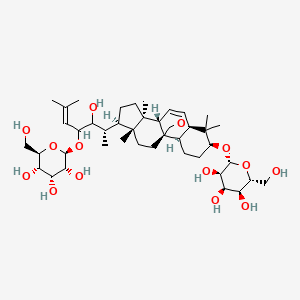

![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)

